molecular formula C15H22N4O4 B3100799 Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate CAS No. 1375702-27-4

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate

Cat. No.: B3100799
CAS No.: 1375702-27-4
M. Wt: 322.36 g/mol
InChI Key: AXXYZDFDNVAKST-UHFFFAOYSA-N
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Description

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS: 1375702-27-4) is a heterocyclic compound featuring a pyrazine core substituted at positions 2 and 6. Its molecular formula is C₁₅H₂₂N₄O₄, with a molecular weight of 322.37 g/mol . The pyrazine ring is functionalized with a methyl ester group at position 2 and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 7. This compound is categorized under both piperazine and pyrazine derivatives, reflecting its dual structural motifs.

The Boc group serves as a protective moiety for the secondary amine in piperazine, enabling controlled deprotection during synthetic workflows. The methyl ester at position 2 enhances lipophilicity and stability, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antipsychotic agents where piperazine scaffolds are prevalent .

Properties

IUPAC Name

methyl 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYZDFDNVAKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate, a compound with the CAS number 1375702-27-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O4C_{15}H_{22}N_{4}O_{4}, with a molecular weight of 322.36 g/mol. The compound features a pyrazine ring substituted with a piperazine moiety, which is protected by a tert-butoxycarbonyl (Boc) group. This structural configuration is significant for its biological interactions and solubility properties.

PropertyValue
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
CAS Number1375702-27-4
Purity≥95%
Storage TemperatureRefrigerator

Antitumor Activity

Recent studies have indicated that pyrazine derivatives exhibit notable antitumor activity. For instance, a study on related pyrazole derivatives demonstrated their efficacy against various cancer cell lines, highlighting the importance of structural modifications for enhancing potency against specific targets like BRAF(V600E) and EGFR . The introduction of the piperazine ring in this compound may similarly influence its antitumor activity.

Antimicrobial Properties

The biological evaluation of similar compounds has revealed promising antimicrobial properties. Pyrazole derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity and inhibiting key metabolic pathways . While specific data on this compound is limited, its structural analogs suggest potential in this domain.

Solubility and Pharmacokinetics

Solubility is a critical factor in drug design. This compound's solubility profile can be inferred from related compounds. For example, certain modifications in the piperazine structure have been associated with improved solubility without compromising biological activity . This aspect is crucial for oral bioavailability and therapeutic efficacy.

Table 2: Solubility Data (Related Compounds)

CompoundLog S (Ali)Solubility (mg/ml)
Pyrazole Derivative A-2.351.37
Pyrazole Derivative B-1.696.25

Study on Antitumor Efficacy

A study conducted on various pyrazole derivatives assessed their cytotoxic effects on breast cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin . This suggests that this compound could be further explored for similar applications.

Synergistic Effects with Doxorubicin

Research has also focused on the synergistic effects of combining pyrazole derivatives with doxorubicin in treating resistant cancer types. The results indicated significant improvements in treatment outcomes when these compounds were used in conjunction with established chemotherapeutics . This raises the potential for this compound to enhance therapeutic strategies against resistant tumors.

Comparison with Similar Compounds

Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS: 1215626-40-6)

  • Molecular Formula : C₁₅H₂₂N₄O₄ (identical to the target compound).
  • Key Difference : The Boc-piperazine group is at position 5 instead of 6 on the pyrazine ring.

Heterocyclic Core Variations

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

  • Structure : Features a pyridine core instead of pyrazine, with an oxadiazole substituent.
  • Key Difference : Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrazine’s two nitrogens.
  • Implications : Pyridine-based derivatives may exhibit distinct binding affinities in biological targets due to altered π-π stacking and hydrogen-bonding capabilities .

Piperazine vs. Piperidine Substitutions

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS: 1997319-84-2)

  • Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen).
  • Implications : Lower solubility in acidic environments and altered pharmacokinetics due to reduced polarity .

Functional Group Modifications

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic Acid (CAS: 1209646-17-2)

  • Structure : Replaces the methyl ester with a carboxylic acid .
  • Key Difference : The carboxylic acid group increases polarity and hydrogen-bonding capacity.
  • Implications : Higher aqueous solubility but reduced cell membrane permeability compared to the ester-containing target compound .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Reference
Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate 1375702-27-4 C₁₅H₂₂N₄O₄ 322.37 Pyrazine-6-Boc-piperazine, 2-methyl ester
Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate 1215626-40-6 C₁₅H₂₂N₄O₄ 322.37 Pyrazine-5-Boc-piperazine, 2-methyl ester
tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate - C₁₈H₂₆N₆O₃ 374.44 Pyrazine-3-morpholine, 4-Boc-piperazine
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 1997319-84-2 C₁₄H₂₀ClN₃O₂ 297.78 Pyrazine-6-chloro, piperidine-Boc
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic Acid 1209646-17-2 C₁₄H₂₀N₄O₄ 308.34 Pyrazine-5-Boc-piperazine, 2-carboxylic acid

Research Findings and Implications

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via nucleophilic aromatic substitution (e.g., replacing chloride on pyrazine with Boc-piperazine) . Yields depend on substituent positions; for example, tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate is obtained in high purity (79%) using potassium carbonate as a base .
  • Positional isomers like the 5-Boc-piperazine derivative may require adjusted reaction temperatures or catalysts due to steric effects .

Physicochemical Properties :

  • The methyl ester in the target compound enhances lipophilicity (logP ~1.5 estimated), favoring blood-brain barrier penetration compared to carboxylic acid analogs .
  • Piperazine derivatives generally exhibit moderate aqueous solubility (1–10 mg/mL), but substitution with morpholine or methoxypiperidine () can improve solubility via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate?

  • Methodology :

  • Step 1 : Coupling of tert-butoxycarbonyl (Boc)-protected piperazine with pyrazine-2-carboxylate derivatives via nucleophilic aromatic substitution. Use DCM as a solvent and TFA for Boc deprotection .
  • Step 2 : Methyl esterification of the carboxylate group using methanol and catalytic acid (e.g., H₂SO₄) under reflux .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the pyrazine ring (δ 8.2–8.8 ppm), piperazine protons (δ 2.4–3.5 ppm), and Boc group (δ 1.4 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can experimental design address low yields in piperazine-pyrazine coupling reactions?

  • Root Cause : Steric hindrance from the Boc group or competing side reactions.
  • Optimization Strategies :

  • Use microwave-assisted synthesis to enhance reaction kinetics .
  • Introduce directing groups (e.g., nitro or cyano) on pyrazine to improve regioselectivity .
  • Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling variants .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

  • Example : Overlapping NMR signals for piperazine and pyrazine protons.
  • Resolution :

  • Use 2D NMR (COSY, HSQC) to differentiate coupled protons .
  • Compare experimental data with DFT-calculated chemical shifts .

Q. How does the Boc group influence the compound’s reactivity in biological assays?

  • Mechanistic Insight : The Boc group enhances solubility and stability during screening but requires in situ removal for target binding.
  • Experimental Workflow :

  • Pre-treat the compound with TFA (1:1 v/v in DCM, 2 h) to deprotect piperazine before cellular assays .
  • Validate bioactivity using SCD-1 inhibition assays (IC50 ≤ 25 nM for structural analogs) .

Q. What are the applications of this compound in radiopharmaceutical development?

  • Case Study : Fluorine-18 labeling for PET imaging (e.g., 18F-FPPPT analogs targeting enzymes like SCD-1).
  • Method :

  • Replace methyl ester with 18F-fluoropropyl groups via tosylate precursors .
  • Validate biodistribution in murine models using autoradiography .

Notes

  • Prioritize peer-reviewed methodologies (e.g., TFA-mediated deprotection , Pd-catalyzed coupling ).
  • Structural analogs (e.g., SCD-1 inhibitors) provide actionable insights for biological applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate
Reactant of Route 2
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Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate

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